(R)-2-Pyrrolidin-2-yl-ethanol hydrochloride
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Overview
Description
®-2-(Pyrrolidin-2-yl)ethan-1-ol hydrochloride is a chiral compound that features a pyrrolidine ring attached to an ethanol moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Pyrrolidin-2-yl)ethan-1-ol hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Ethanol Moiety: The ethanol group is introduced via nucleophilic substitution or addition reactions.
Resolution of Enantiomers: Since the compound is chiral, enantiomeric resolution is necessary to obtain the ®-enantiomer. This can be done using chiral chromatography or by employing chiral auxiliaries during synthesis.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-2-(Pyrrolidin-2-yl)ethan-1-ol hydrochloride often employs continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control over reaction conditions, leading to a more consistent product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(Pyrrolidin-2-yl)ethan-1-ol hydrochloride is used as a chiral building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its chiral nature makes it a valuable tool for studying stereospecific interactions in biological systems.
Medicine
In medicine, ®-2-(Pyrrolidin-2-yl)ethan-1-ol hydrochloride is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-(Pyrrolidin-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets in a stereospecific manner, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Pyrrolidin-2-yl)ethan-1-ol hydrochloride: The enantiomer of the compound, which may have different biological activities.
2-(Pyrrolidin-2-yl)ethan-1-ol: The non-chiral version of the compound, lacking the hydrochloride group.
2-(Pyrrolidin-2-yl)ethan-1-amine: A structurally similar compound with an amine group instead of an alcohol group.
Uniqueness
®-2-(Pyrrolidin-2-yl)ethan-1-ol hydrochloride is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and an ethanol moiety. This combination of features makes it particularly valuable in applications requiring chirality and specific chemical reactivity.
Properties
Molecular Formula |
C6H14ClNO |
---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
2-[(2R)-pyrrolidin-2-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c8-5-3-6-2-1-4-7-6;/h6-8H,1-5H2;1H/t6-;/m1./s1 |
InChI Key |
VLCKHADTUGEQCH-FYZOBXCZSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)CCO.Cl |
Canonical SMILES |
C1CC(NC1)CCO.Cl |
Origin of Product |
United States |
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